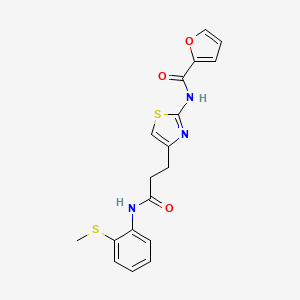

N-(4-(3-((2-(méthylthio)phényl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups and heterocyclic rings, including a thiazole ring, a furan ring, and an amide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound’s structure suggests it could exhibit aromaticity, given the presence of the thiazole and furan rings. These rings could also participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the amide group .Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and reactivity .Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés synthétisés de ce composé ont été évalués pour leur activité antimicrobienne in vitro contre des espèces bactériennes (Gram-positives et Gram-négatives) et fongiques. Les résultats indiquent que certains dérivés présentent des effets antimicrobiens prometteurs . Les composés à base de thiazole sont connus pour interférer avec la biosynthèse des lipides bactériens et présentent des propriétés antibactériennes.

Potentiel anticancéreux

Le cancer reste un défi majeur de santé publique mondial. Des composés tels que la N-(4-(3-((2-(méthylthio)phényl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide ont été étudiés pour leur activité anticancéreuse. Plus précisément, les dérivés d6 et d7 se sont avérés très actifs contre les cellules de cancer du sein humain adénocarcinome positif au récepteur des œstrogènes (MCF7) in vitro . Ces résultats suggèrent des applications potentielles en thérapie anticancéreuse.

Propriétés anti-inflammatoires

Le noyau thiazole, un composant clé de ce composé, a été associé à des effets anti-inflammatoires . Bien que des recherches supplémentaires soient nécessaires, cette propriété pourrait être pertinente dans le traitement des affections inflammatoires.

Applications antibactériennes

Les dérivés du thiazole ont démontré une activité antibactérienne en bloquant la biosynthèse des lipides bactériens et par d'autres mécanismes . L'étude des cibles et des voies spécifiques affectées par ce composé pourrait conduire à de nouveaux agents antibactériens.

Effets antifongiques

Le noyau thiazole présente également des propriétés antifongiques . La compréhension des interactions moléculaires entre ce composé et les cellules fongiques pourrait éclairer le développement de nouveaux médicaments antifongiques.

Conception rationnelle de médicaments

Des études de docking moléculaire ont montré que certains dérivés de la this compound présentent des scores de liaison favorables dans des poches protéiques spécifiques . Ces composés pourraient servir de candidats principaux pour la conception rationnelle de médicaments, répondant potentiellement aux besoins médicaux non satisfaits.

En résumé, ce composé est prometteur dans divers domaines, de la recherche antimicrobienne et anticancéreuse aux applications anti-inflammatoires et antibactériennes. Les chercheurs continuent d'explorer son potentiel, visant à exploiter ses propriétés à des fins thérapeutiques.

Mécanisme D'action

The mode of action of these compounds can vary widely depending on their specific structures and targets. Some may inhibit specific enzymes, block receptor sites, or interfere with critical biochemical pathways . The pharmacokinetics, or ADME properties (Absorption, Distribution, Metabolism, and Excretion), can also vary widely and are critical for determining the bioavailability of the compound .

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, an antimicrobial compound might disrupt the cell wall of bacteria, while an anticancer compound might inhibit cell division .

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability . For example, certain drugs may be less effective in acidic environments, or they may be metabolized more quickly at higher temperatures.

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the furan ring may interact with proteins involved in cellular signaling pathways, modulating their activity and downstream effects . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase . These effects underscore the compound’s potential impact on cellular function and health.

Molecular Mechanism

The molecular mechanism of action of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . Additionally, the compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes . These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy and potential changes in its impact on cellular processes . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and health, such as enhanced antioxidant activity and improved metabolic regulation . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, it may affect metabolite levels, leading to changes in cellular energy balance and redox status . These interactions with metabolic pathways underscore the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving organic anion transporters . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity and efficacy.

Subcellular Localization

The subcellular localization of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide plays a significant role in its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, it may influence mitochondrial function and energy production, while in the nucleus, it can modulate gene expression and chromatin structure . These subcellular localization patterns provide insights into the compound’s diverse biological effects.

Propriétés

IUPAC Name |

N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-25-15-7-3-2-5-13(15)20-16(22)9-8-12-11-26-18(19-12)21-17(23)14-6-4-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNQKHLHNGLFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2586893.png)

![N'-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2586894.png)

![N-(3-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2586895.png)

![2-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2586897.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2586903.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)

![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2586914.png)